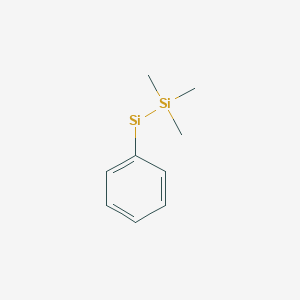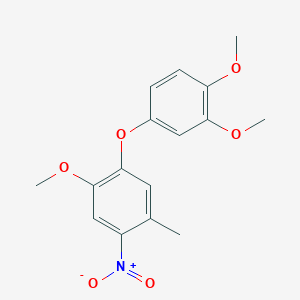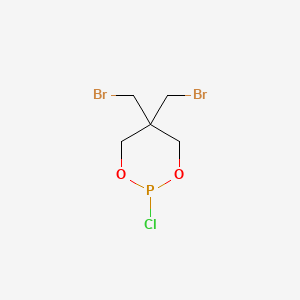
1,3,2-Dioxaphosphorinane, 5,5-bis(bromomethyl)-2-chloro-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3,2-Dioxaphosphorinane, 5,5-bis(bromomethyl)-2-chloro- is a chemical compound that belongs to the class of organophosphorus compounds. It is characterized by the presence of a dioxaphosphorinane ring, which is a six-membered ring containing oxygen and phosphorus atoms. The compound also features two bromomethyl groups and a chlorine atom attached to the phosphorus atom. This unique structure imparts specific chemical properties and reactivity to the compound.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,2-Dioxaphosphorinane, 5,5-bis(bromomethyl)-2-chloro- typically involves the reaction of a suitable phosphorus precursor with bromomethylating agents under controlled conditions. One common method involves the use of phosphorus trichloride (PCl3) as the phosphorus source, which reacts with formaldehyde and hydrobromic acid to form the desired compound. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of 1,3,2-Dioxaphosphorinane, 5,5-bis(bromomethyl)-2-chloro- may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are essential to achieve high efficiency and purity of the final product.
化学反应分析
Types of Reactions
1,3,2-Dioxaphosphorinane, 5,5-bis(bromomethyl)-2-chloro- undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl groups can be substituted with other nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The compound can be oxidized to form phosphine oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of phosphines or other reduced species.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide, potassium thiolate, or primary amines. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or ozone are used under controlled conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.
Major Products Formed
Substitution Reactions: The major products are substituted derivatives of the original compound, where the bromomethyl groups are replaced by other functional groups.
Oxidation Reactions: The major products include phosphine oxides and other oxidized phosphorus-containing compounds.
Reduction Reactions: The major products are reduced phosphorus species such as phosphines.
科学研究应用
1,3,2-Dioxaphosphorinane, 5,5-bis(bromomethyl)-2-chloro- has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphorus-containing compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a precursor for drug development.
Industry: It is used in the production of flame retardants, plasticizers, and other specialty chemicals.
作用机制
The mechanism of action of 1,3,2-Dioxaphosphorinane, 5,5-bis(bromomethyl)-2-chloro- involves its interaction with specific molecular targets and pathways. The bromomethyl groups can undergo nucleophilic substitution reactions, leading to the formation of covalent bonds with target molecules. This reactivity is exploited in various applications, such as the modification of biomolecules or the synthesis of complex organic compounds. The chlorine atom attached to the phosphorus atom also plays a role in the compound’s reactivity and stability.
相似化合物的比较
1,3,2-Dioxaphosphorinane, 5,5-bis(bromomethyl)-2-chloro- can be compared with other similar compounds, such as:
1,3,2-Dioxaphosphorinane, 5,5-bis(bromomethyl)-2-methoxy-: This compound has a methoxy group instead of a chlorine atom, which affects its reactivity and applications.
1,3,2-Dioxaphosphorinane, 5,5-bis(bromomethyl)-2-(4-bromophenoxy)-: The presence of a bromophenoxy group introduces additional functional groups and potential reactivity.
1,3,2-Dioxaphosphorinane, 5,5-bis(bromomethyl)-2-(2,4,6-tribromophenoxy)-:
The uniqueness of 1,3,2-Dioxaphosphorinane, 5,5-bis(bromomethyl)-2-chloro- lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity compared to its analogs.
属性
CAS 编号 |
38578-24-4 |
|---|---|
分子式 |
C5H8Br2ClO2P |
分子量 |
326.35 g/mol |
IUPAC 名称 |
5,5-bis(bromomethyl)-2-chloro-1,3,2-dioxaphosphinane |
InChI |
InChI=1S/C5H8Br2ClO2P/c6-1-5(2-7)3-9-11(8)10-4-5/h1-4H2 |
InChI 键 |
NKWWWOFFAOIWBY-UHFFFAOYSA-N |
规范 SMILES |
C1C(COP(O1)Cl)(CBr)CBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



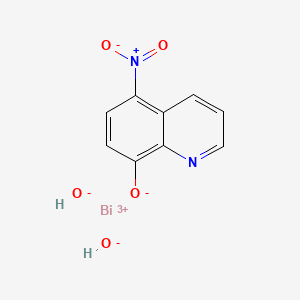

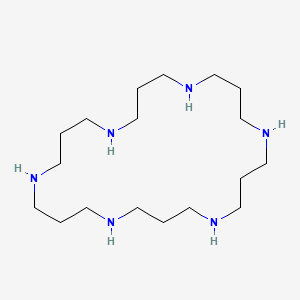
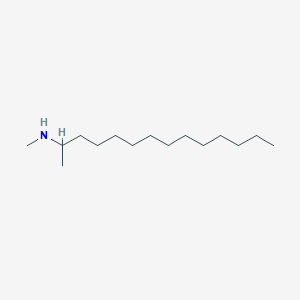

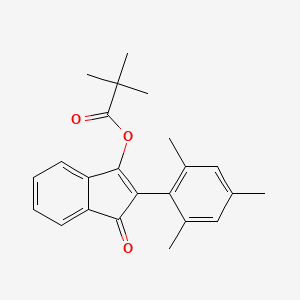
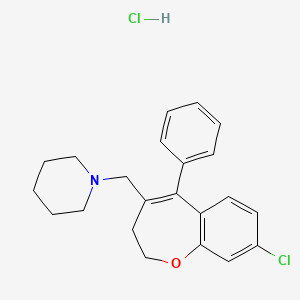
![N-[(E)-2-(3-ethyl-1,3-benzoxazol-3-ium-2-yl)ethenyl]-N-phenylacetamide;4-methylbenzenesulfonate](/img/structure/B14669209.png)
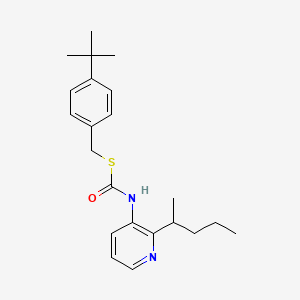
![1-Propanol, 3-[(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)thio]-](/img/structure/B14669214.png)
